molecular formula C10H17BrO B2921798 2-(Bromomethyl)-1-oxaspiro[4.5]decane CAS No. 117038-86-5

2-(Bromomethyl)-1-oxaspiro[4.5]decane

Cat. No.: B2921798
CAS No.: 117038-86-5
M. Wt: 233.149
InChI Key: AZFUPNJDVPDCBC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-oxaspiro[4.5]decane is a useful research compound. Its molecular formula is C10H17BrO and its molecular weight is 233.149. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c11-8-9-4-7-10(12-9)5-2-1-3-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUPNJDVPDCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromomethyl 1 Oxaspiro 4.5 Decane and Analogous Oxaspiro 4.5 Decanes

Strategies for the Stereocontrolled Construction of the Oxaspiro[4.5]decane Core

The controlled three-dimensional arrangement of atoms in the oxaspiro[4.5]decane skeleton is paramount for its application in various fields of chemical science. Synthetic chemists have developed a range of stereocontrolled methods to build this core structure.

Intramolecular cyclization, where a single molecule undergoes ring formation, is a powerful and widely used strategy for constructing cyclic systems like the oxaspiro[4.5]decane core. These approaches benefit from favorable entropic factors, often leading to efficient and selective reactions.

Radical cyclizations offer a versatile method for the formation of C-C and C-O bonds under mild conditions. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form a cyclic product. One notable approach involves an alkylation/ipso-cyclization of active alkynes, which proceeds through a radical mechanism to generate oxa-spiro[4.5]trienones. acs.org This method is valued for being transition-metal-free, efficient, and environmentally friendly. acs.org While this specific example leads to an unsaturated spiro-system, the underlying principles of radical-mediated ring closure are applicable to the synthesis of saturated oxaspiro[4.5]decanes. Another related strategy, termed strain-release radical-polar crossover annulation, has been developed to access spiro- and fused aza- and oxa- bicyclic systems, highlighting the potential of radical pathways to construct complex spirocyclic architectures. chemrxiv.org

Transition metals, particularly palladium, gold, and rhodium, are powerful catalysts for constructing complex molecular frameworks. scilit.comnih.gov They can facilitate tandem or cascade reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity.

A diastereoselective gold/palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. scilit.comresearchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition with a Pd-π-allyl dipole. scilit.comresearchgate.net This methodology efficiently constructs the spiro[4.5]decane skeleton with high diastereoselectivity. scilit.comresearchgate.net

Other transition-metal-catalyzed approaches include:

Palladium-mediated oxidative synthesis : This method has been used for creating sterically hindered oxa-spirocycles. nih.gov

Rhodium-catalyzed cyclization : Researchers have utilized this approach for the cyclization of unsaturated alkoxyamines to form oxa-spirocyclic amines. nih.govresearchgate.net

The table below summarizes the key aspects of a representative Au/Pd catalyzed tandem cyclization.

Catalyst SystemReactantsProduct TypeYieldsDiastereoselectivity (dr)
Ph3PAuCl / AgOTf & Pd complexEnynamides & Vinyl BenzoxazinanonesDearomatic 2-oxa-7-azaspiro[4.5]decane derivatives31–97%6:1 to >20:1

Table 1: Summary of Au/Pd Relay Catalysis for Oxa-Azaspiro[4.5]decane Synthesis. scilit.comresearchgate.net

Iodocyclization has emerged as a key and general synthetic strategy for the preparation of oxa-spirocycles. nih.govresearchgate.netrsc.orgnih.gov This method involves the reaction of an alkenyl alcohol with an iodine source, typically molecular iodine (I₂), in the presence of a base like sodium bicarbonate (NaHCO₃). nih.gov The reaction proceeds via an electrophilic attack of iodine on the alkene, followed by the intramolecular nucleophilic attack of the hydroxyl group to form the tetrahydrofuran (B95107) ring of the oxaspiro[4.5]decane system.

This approach has been successfully used to prepare over 150 different oxa-spirocyclic compounds. nih.govresearchgate.netrsc.orgnih.gov A significant advantage of this method is that the resulting iodomethyl group can be readily converted into a variety of other functional groups, providing a versatile handle for further molecular elaboration. researchgate.net For the synthesis of the target compound, 2-(bromomethyl)-1-oxaspiro[4.5]decane, the analogous 2-(iodomethyl)-1-oxaspiro[4.5]decane produced by this method serves as an excellent precursor.

The general conditions and scope for this transformation are outlined below.

SubstrateReagentsSolventTimeProduct
Alkenyl AlcoholI₂ (3 equiv.), NaHCO₃ (3 equiv.)CH₃CN1 h2-(Iodomethyl)-1-oxaspiro[4.5]decane derivative

Table 2: Typical Conditions for Iodocyclization to form Oxa-Spirocycles. nih.gov

While highly effective for forming five-membered tetrahydrofuran rings, the construction of six-membered tetrahydropyran rings via iodocyclization can be slower and result in incomplete conversions under standard conditions. nih.gov

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis that utilizes transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to form cyclic alkenes from acyclic dienes. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a stable cyclic alkene and the release of a small, volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org

RCM has proven to be a valuable tool for the synthesis of a wide variety of ring systems, including oxygen-containing heterocycles. wikipedia.org Its tolerance of numerous functional groups makes it suitable for use in complex molecule synthesis. wikipedia.orgorganic-chemistry.org In the context of oxaspirocycle synthesis, Cernak and co-workers at Merck employed a Grubbs-metathesis reaction to synthesize oxa-spiropiperidines. nih.gov This approach involves designing a diene precursor that, upon cyclization, generates the desired spirocyclic core. For example, the total synthesis of (+)-Scyphostatin utilized RCM to construct a key cyclohexene ring, which later became part of a 1-oxaspiro[4.5]decan-2-one derivative. researchgate.net

The general scheme for an RCM reaction leading to a spirocyclic system is depicted below:

Acyclic Diene Precursor → [Ru Catalyst] → Cyclic Alkene (Oxaspirocycle Core) + Ethylene

The efficiency and selectivity (E/Z) of the RCM reaction can be influenced by the choice of catalyst, solvent, and the structure of the diene substrate. organic-chemistry.org

In contrast to intramolecular approaches, intermolecular strategies involve the assembly of the spirocyclic core from two or more separate molecular components. These methods can provide rapid access to complex structures from simpler starting materials.

A notable example is the tandem Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This Lewis acid-catalyzed reaction combines an aldehyde with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a cascade of Prins cyclization followed by a pinacol rearrangement to furnish the oxaspirocycle in good yields and with excellent selectivity. rsc.org This methodology is applicable to a broad range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants. rsc.org While this particular method yields an oxaspiro[4.5]decan-1-one, it demonstrates the power of intermolecular cascade reactions in constructing the fundamental spirocyclic skeleton.

Intermolecular Assembly Strategies

Cycloaddition Reactions Towards Spirocyclic Scaffolds

Cycloaddition reactions represent a powerful and atom-economical approach to building cyclic and spirocyclic systems. These reactions involve the joining of two or more unsaturated molecules to form a ring.

[4+2] Cycloaddition: The Diels-Alder reaction and related [4+2] cycloadditions are cornerstone strategies for synthesizing six-membered rings, which are integral to the spiro[4.5]decane skeleton. A domino reaction promoted by sodium hydride between an azadiene bearing an indene moiety and a Nazarov reagent has been developed to afford spiro[4.5]decane derivatives through a [4+2] cycloaddition pathway, often with high diastereoselectivity.

Donor-Acceptor Cyclopropanes: Donor-acceptor cyclopropanes serve as 1,3-zwitterionic synthons. Their activation allows for cycloaddition reactions that are highly effective in forming spirocyclic frameworks.

Metalla-Cycloadditions: The researchgate.netwikipedia.org-cycloaddition of monovalent group 13 diyls with 1,2-diketones has been reported to yield 5-metalla-spiro[4.5]heterodecenes. This method introduces a metal into the spirocyclic core, which can be useful for further transformations.

Conjugate Addition Methodologies for Spiro-Ring Construction

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of complex molecules, including spirocycles.

In the synthesis of spironolactone, a well-known drug containing a spirocyclic lactone, a key step involves the conjugate addition of thioacetic acid to an α,β,γ,δ-unsaturated ketone. This reaction proceeds with high diastereoselectivity and is crucial for elaborating the final spirocyclic structure. Similarly, asymmetric vinylogous Mukaiyama-Michael additions of cyclic dienol silanes to α-keto-β,γ-unsaturated-keto phosphonates have been developed, providing access to phosphonate-containing γ-butenolides with high stereoselectivity. These examples highlight the power of conjugate addition in setting key stereocenters and building the complexity required for spiro-ring systems.

Silyl Ketene Acetal Additions for γ-Butanolide-Spirocycles

Silyl ketene acetals are versatile nucleophiles used in various carbon-carbon bond-forming reactions, including aldol and Michael additions. Their application in constructing γ-butanolide-spirocycles, which are structurally related to the 1-oxaspiro[4.5]decan-2-one core, is a well-established strategy.

An efficient catalytic asymmetric Mukaiyama aldol reaction utilizes a silyl ketene acetal derived from γ-butyrolactone reacting with aldehydes. This reaction, catalyzed by a chiral copper(II) complex, demonstrates excellent control over the stereochemistry at the newly formed stereogenic centers. The E-configuration of the silyl ketene acetal is critical for achieving high selectivity. Furthermore, the catalytic enantioselective C-acylation of silyl ketene acetals derived from butyrolactone provides another route to functionalized lactones that can serve as precursors to spirocyclic systems.

Photoredox Catalysis in Spirocyclic System Formation

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of complex molecular architectures under mild conditions. organic-chemistry.org This methodology has been successfully applied to the construction of spirocyclic systems through radical-mediated pathways. organic-chemistry.orgresearchgate.net An alternative mild method utilizes an organic photoredox catalyst, an amine reductant, and blue LED irradiation to form a diverse array of spirocyclic compounds from (hetero)aryl halide starting materials. organic-chemistry.org

A prominent strategy for synthesizing spiro[4.5]decane derivatives involves the dearomatization of aromatic precursors. Visible-light-promoted photocatalysis has revitalized radical-mediated dearomatization methods for accessing spirocyclic compounds. wikipedia.org

A notable example is the visible-light-driven regioselective dearomative cyclization between 2-benzyl-2-bromomalonates and various alkynes. wikipedia.orgsemanticscholar.org This reaction proceeds via a 5-exo-dig radical dearomative cyclization to afford the corresponding spiro[4.5]decanes in moderate to good yields under oxidant-free conditions. wikipedia.org The process is often initiated by a photocatalyst, such as fac-[Ir(ppy)₃], which, upon excitation by visible light, reduces the C-Br bond of the malonate to generate a carbon-centered radical. This radical then adds to the alkyne, and the resulting vinyl radical attacks the aromatic ring in an intramolecular fashion to construct the spirocyclic core. commonorganicchemistry.com

CatalystSubstrate 1Substrate 2ProductYield (%)
fac-[Ir(ppy)₃]Diethyl 2-bromo-2-(4-methoxybenzyl)malonatePhenylacetyleneDiethyl 4'-methoxy-3-phenyl-8-oxospiro[4.5]deca-1,6,9-triene-1,1-dicarboxylate75%
fac-[Ir(ppy)₃]Diethyl 2-bromo-2-(4-methoxybenzyl)malonate1-HeptyneDiethyl 3-hexyl-4'-methoxy-8-oxospiro[4.5]deca-1,6,9-triene-1,1-dicarboxylate82%
fac-[Ir(ppy)₃]Diethyl 2-bromo-2-(2-methoxybenzyl)malonatePhenylacetyleneDiethyl 4'-methoxy-3-phenyl-6-oxospiro[4.5]deca-1,7,9-triene-1,1-dicarboxylate91%

This table presents selected examples of visible-light-driven dearomatization reactions to form spiro[4.5]decane derivatives. Data compiled from multiple sources. semanticscholar.orgcommonorganicchemistry.com

Photoredox catalysis is also a premier method for generating nitrogen-centered radicals (NCRs), which are potent intermediates for constructing nitrogen-containing heterocycles. mdpi.comrsc.org These radicals can be generated from a variety of precursors, including N-chloroamides, N-aminopyridinium salts, and oximes, under mild, visible-light-mediated conditions. mdpi.comrsc.orgnrochemistry.com

One powerful application is the synthesis of γ-spirolactams. google.com In a tandem reaction sequence, visible light irradiation of a photocatalyst like Ir(ppy)₃ generates an excited state that is quenched by an o-anilide aryl iodide. google.com This single-electron transfer (SET) process produces a highly activated σ-radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to create a more stable tertiary carbon radical. google.com This radical subsequently undergoes a 5-exo-trig cyclization onto a tethered alkene to furnish the spirocyclic lactam structure. google.com Another approach involves generating N-centered radicals from oxadiazoline precursors through a photocatalytic energy-transfer process, which then add to arenes to yield spiro-azalactam products.

Precursor TypeRadical GeneratedSpirocycle FormedKey Steps
o-Anilide aryl iodideAryl σ-radicalγ-SpirolactamSET, 1,5-HAT, 5-exo-trig cyclization
OxadiazolineN-centered radicalSpiro-azalactamEnergy transfer, ipso-addition
N-(p-Hydroxybenzyl) α-bromo-alkylamideCarbon-centered radicalAzaspiro[4.5]decaneSET, 5-exo dearomative cyclization

This table summarizes different photocatalytic strategies for generating radicals to form heterospirocycles. commonorganicchemistry.comgoogle.com

Strategic Introduction and Functionalization of the Bromomethyl Moiety in Oxaspiro[4.5]decanes

There is no extensive literature detailing the direct synthesis of this compound. Therefore, its synthesis would likely rely on established, reliable transformations applied to a pre-formed spirocyclic core or the use of a bromo-containing building block during the ring-forming stages.

A plausible and efficient strategy involves late-stage functionalization, beginning with the synthesis of a 2-(hydroxymethyl)-1-oxaspiro[4.5]decane intermediate. The synthesis of natural products such as Gymnastatin A, which features a 1-oxaspiro[4.5]decane ring, has been shown to proceed through intermediates containing a hydroxymethyl group. semanticscholar.org This primary alcohol can then be readily converted to the desired bromomethyl group using standard reagents.

Two of the most common and effective methods for this transformation are:

Reaction with Phosphorus Tribromide (PBr₃): PBr₃ is a classic and highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. commonorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at a chiral center. commonorganicchemistry.com

The Appel Reaction: This reaction converts an alcohol to an alkyl halide using triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄), under mild conditions. wikipedia.orgorganic-chemistry.org The Appel reaction also proceeds through an Sₙ2 pathway, leading to stereochemical inversion. wikipedia.orgcommonorganicchemistry.com The driving force for the reaction is the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org

Direct Bromination Reactions

The direct introduction of a bromine atom onto the methyl group of a pre-synthesized 2-methyl-1-oxaspiro[4.5]decane presents a conceptually straightforward approach to the target molecule. This transformation typically proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, followed by reaction with a bromine source.

A hypothetical synthetic sequence for this approach would first involve the synthesis of the 2-methyl-1-oxaspiro[4.5]decane precursor. This could potentially be achieved through the acid-catalyzed reaction of cyclohexanone with a suitable C4-diol, such as 1,4-pentanediol, leading to the formation of the spiroketal ring system.

Once the 2-methyl-1-oxaspiro[4.5]decane is obtained, it can be subjected to radical bromination conditions. A common and effective reagent for this purpose is N-bromosuccinimide (NBS), which serves as a source of bromine radicals in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4) or cyclohexane (B81311), to minimize competing ionic side reactions.

The selectivity of the bromination for the methyl group over other positions on the carbocyclic ring is a critical consideration. The tertiary hydrogens on the spirocyclic core are generally less reactive towards radical abstraction than the primary hydrogens of the methyl group, especially when considering the stability of the resulting benzylic-like radical adjacent to the ether oxygen. However, careful optimization of reaction conditions would be necessary to maximize the yield of the desired product and minimize the formation of other brominated isomers.

Hypothetical Reaction Scheme for Direct Bromination:

StepReactantsReagents and ConditionsProductHypothetical Yield
1Cyclohexanone, 1,4-PentanediolAcid catalyst (e.g., p-toluenesulfonic acid), Toluene, Dean-Stark trap2-Methyl-1-oxaspiro[4.5]decane75%
22-Methyl-1-oxaspiro[4.5]decaneN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl4, refluxThis compound60%

Precursor-Based Derivatization Strategies to Bromomethyl Functionality

An alternative and often more controlled approach to the synthesis of this compound involves the preparation of a precursor molecule containing a functional group that can be reliably converted into the bromomethyl group. A prime candidate for such a precursor is 2-(hydroxymethyl)-1-oxaspiro[4.5]decane.

The synthesis of this alcohol precursor can be accomplished through various methods for constructing the oxaspiro[4.5]decane framework. One notable method is the Diels-Alder reaction between a suitable diene and a dienophile. For instance, the reaction of 1,3-cyclohexadiene with a dienophile such as 2-methylene-4-butanolide would yield a spirocyclic lactone. Subsequent reduction of the lactone functionality, for example with lithium aluminum hydride (LiAlH4), would afford the desired 2-(hydroxymethyl)-1-oxaspiro[4.5]decane.

With the 2-(hydroxymethyl)-1-oxaspiro[4.5]decane in hand, the conversion of the primary alcohol to the corresponding bromide can be achieved using a variety of standard and mild brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr3) and the Appel reaction conditions, which utilize carbon tetrabromide (CBr4) in the presence of triphenylphosphine (PPh3). These methods are generally high-yielding and proceed with minimal side reactions for primary alcohols.

The choice of brominating agent can be influenced by factors such as the presence of other sensitive functional groups in the molecule and the desired reaction conditions. For instance, the Appel reaction is known for its mildness and is often preferred when acidic conditions need to be avoided.

Hypothetical Reaction Scheme for Precursor-Based Derivatization:

StepReactantsReagents and ConditionsProductHypothetical Yield
11,3-Cyclohexadiene, 2-Methylene-4-butanolideHeat or Lewis acid catalystSpirocyclic lactone intermediate85%
2Spirocyclic lactone intermediateLithium aluminum hydride (LiAlH4), THF, 0 °C to rt2-(Hydroxymethyl)-1-oxaspiro[4.5]decane90%
32-(Hydroxymethyl)-1-oxaspiro[4.5]decanePhosphorus tribromide (PBr3), Pyridine, 0 °CThis compound88%
Alternative Step 32-(Hydroxymethyl)-1-oxaspiro[4.5]decaneCarbon tetrabromide (CBr4), Triphenylphosphine (PPh3), CH2Cl2, 0 °C to rtThis compound92%

Advanced Spectroscopic Characterization Techniques for 2 Bromomethyl 1 Oxaspiro 4.5 Decane and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, offering a window into the chemical environment of individual protons and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The protons of the bromomethyl group (CH₂Br) are expected to appear as a downfield signal, likely a doublet of doublets, due to the strong deshielding effect of the adjacent bromine atom and coupling with the proton at the C2 position. The proton at the C2 position, being attached to a carbon bearing both an oxygen and the bromomethyl group, would also be significantly deshielded and is expected to be a multiplet due to coupling with the protons of the bromomethyl group and the adjacent methylene (B1212753) protons in the tetrahydrofuran (B95107) ring. The protons of the cyclohexane (B81311) ring would likely appear as a complex series of overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations for 2-(Bromomethyl)-1-oxaspiro[4.5]decane

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Cyclohexane CH₂1.2 - 1.8Multiplet10H
Tetrahydrofuran CH₂ (C3, C4)1.8 - 2.2Multiplet4H
CH-O (C2)3.8 - 4.2Multiplet1H
CH₂Br3.4 - 3.7Doublet of Doublets2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound will provide information on the number of non-equivalent carbon atoms and their chemical environments. The presence of the electronegative oxygen and bromine atoms will significantly influence the chemical shifts of the nearby carbon atoms.

The spiro carbon (C5) is a quaternary carbon and is expected to have a characteristic chemical shift. The carbon of the bromomethyl group (CH₂Br) will be shifted downfield due to the effect of the bromine atom. The C2 carbon, bonded to both an oxygen atom and the bromomethyl-substituted carbon, will also be significantly deshielded. The remaining carbons of the cyclohexane and tetrahydrofuran rings will appear in the aliphatic region of the spectrum. A study on the substituent effect of the bromomethyl group on aryl systems has shown a significant downfield shift for the carbon atom to which it is attached. A similar effect is expected in this aliphatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Cyclohexane CH₂22 - 40
Tetrahydrofuran CH₂ (C3, C4)25 - 35
CH₂Br35 - 45
Spiro C (C5)80 - 90
CH-O (C2)75 - 85

Advanced Two-Dimensional NMR Methodologies

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between the proton at C2 and the protons of the bromomethyl group, as well as the protons on the adjacent C3 carbon of the tetrahydrofuran ring. This would help to trace the proton-proton connectivity within the five-membered ring and the cyclohexane ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the bromomethyl group would show a correlation to the corresponding carbon signal in the HSQC spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This accurate mass measurement allows for the determination of the elemental formula of the compound with a high degree of confidence. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of organic molecules. When coupled with a time-of-flight (TOF) mass analyzer, it provides high mass accuracy and resolution. In the ESI-TOF mass spectrum of this compound, the protonated molecule [M+H]⁺ would be the expected base peak.

The fragmentation of the molecular ion or the protonated molecule under tandem mass spectrometry (MS/MS) conditions would provide valuable structural information. The fragmentation pathways are likely to be initiated by the cleavage of the weakest bonds in the molecule. Key fragmentation pathways for this compound could include:

Loss of a bromine radical (•Br): This would result in a fragment ion corresponding to the carbocation of the remaining spiroketal structure.

Cleavage of the C-C bond between the C2 carbon and the bromomethyl group: This would lead to the formation of a bromomethyl radical and a stable oxonium ion.

Ring-opening of the tetrahydrofuran or cyclohexane ring: This can be followed by a series of subsequent fragmentations.

The analysis of these fragmentation patterns would allow for the confirmation of the different structural units within the molecule and their connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carbon-bromine bond, the carbon-oxygen single bonds of the spiroketal, and the various carbon-hydrogen bonds.

The presence of the bromomethyl group is identifiable by the C-Br stretching vibration. This absorption typically appears in the fingerprint region of the IR spectrum, generally between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.org Specifically, the C-Br stretch in alkyl bromides is often observed in the lower end of this range, around 600-500 cm⁻¹. missouri.edu Another characteristic feature for a terminal alkyl halide is the C-H wagging vibration of the –CH₂X group, which is expected in the 1300-1150 cm⁻¹ region. orgchemboulder.comlibretexts.org

The 1-oxaspiro[4.5]decane core contains a cyclic ether functional group. The C-O-C stretching vibrations of ethers typically give rise to strong absorption bands in the 1300-1000 cm⁻¹ region. lmu.eduspectroscopyonline.comrockymountainlabs.com For saturated cyclic ethers, a strong C-O stretching vibration is expected around 1050 cm⁻¹. lmu.edu The asymmetric stretching of the C-O-C linkage in saturated ethers generally appears between 1140 and 1070 cm⁻¹. spectroscopyonline.com The identification of these bands would confirm the presence of the oxaspirocyclic framework.

The hydrocarbon backbone of the molecule will produce characteristic C-H stretching and bending vibrations. The C-H stretching vibrations for sp³ hybridized carbons are typically observed just below 3000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C-Br Stretch 690 - 515 orgchemboulder.comlibretexts.org Medium to Strong
-CH₂Br C-H Wag 1300 - 1150 orgchemboulder.comlibretexts.org Medium
C-O-C (ether) Asymmetric Stretch 1140 - 1070 spectroscopyonline.com Strong
C-O (cyclic ether) Stretch ~1050 lmu.edu Strong

For analogs of this compound, the IR spectra would show variations based on their specific functional groups. For instance, an analog containing a carbonyl group, such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, would exhibit a strong C=O stretching band. mdpi.com Similarly, the presence of hydroxyl groups would be indicated by a broad O-H stretching band in the region of 3500-3200 cm⁻¹.

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is particularly important for complex structures like spiroketals.

For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the five-membered and six-membered rings of the spiroketal system. Spiroketals are known to adopt specific conformations that are influenced by stereoelectronic effects, most notably the anomeric effect, which favors an axial orientation of the oxygen lone pairs relative to the adjacent C-O bond. beilstein-journals.org This often results in a thermodynamically stable diaxial conformation. nih.gov

The crystal structure would also definitively establish the relative stereochemistry of the substituents on the spirocyclic core. In the case of this compound, this would include the orientation of the bromomethyl group at the C2 position.

In the study of spiroketal-containing natural products and their synthetic analogs, X-ray crystallography has been instrumental. For example, the crystal structure of a bisbenzannulated spiroketal complexed with a retinoid X receptor has been solved, revealing the specific interactions and conformation of the spiroketal ligand within the protein's binding pocket. nih.gov Similarly, the structures of other oxaspirocyclic compounds, such as derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, have been determined by single-crystal X-ray crystallography, providing detailed information about their molecular geometry. mdpi.com

Table 2: Illustrative Crystallographic Data for an Analogous Oxaspirocyclic Compound (Compound 1 from a reference study) mdpi.com

Parameter Value
Chemical Formula C₁₇H₁₉NO₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.2554(13)
b (Å) 14.605(3)
c (Å) 16.265(3)
β (°) 95.97(3)
Volume (ų) 1477.9(5)

This data for an analog highlights the level of detail that can be obtained from an X-ray crystallographic analysis. A similar analysis for this compound would provide the definitive solid-state structure, confirming the connectivity and stereochemistry, and offering insights into intermolecular interactions within the crystal lattice.

Theoretical and Computational Chemistry Approaches to Oxaspiro 4.5 Decane Systems

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach can provide valuable insights into how 2-(Bromomethyl)-1-oxaspiro[4.5]decane behaves in a solution, interacts with other molecules, and explores its conformational landscape. itu.dknih.gov

An MD simulation could be used to observe how the molecule tumbles and changes shape in a solvent like water or an organic solvent. This can reveal information about its solvation properties and how it might approach and interact with a biological target or another reactant. The results of MD simulations can also be used to calculate various thermodynamic properties.

Typical Parameters for an MD Simulation *

ParameterExample Value/SettingPurpose
Force FieldCHARMM, AMBERA set of parameters that defines the potential energy of the system.
SolventWater (TIP3P model)Simulates the behavior of the molecule in an aqueous environment.
Temperature300 KSimulates the system at room temperature.
Simulation Time100 nsThe duration of the simulation, determining the timescale of the observed dynamics.
Time Step2 fsThe small interval at which the equations of motion are solved.

Note: This table provides a set of typical, illustrative parameters for setting up a molecular dynamics simulation.

Spectroscopic Property Prediction and Validation

Computational chemistry can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) spectra. nih.gov These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. By calculating properties like chemical shifts and coupling constants, a theoretical spectrum can be generated and compared with experimental data.

For this compound, quantum chemical methods could be used to predict its ¹³C and ¹H NMR spectra. The accuracy of these predictions can be benchmarked against experimental data for related oxaspiro[4.5]decane structures. uab.cat A good agreement between the calculated and experimental spectra provides strong evidence for the correctness of the proposed structure.

Illustrative Comparison of Predicted and Experimental ¹³C NMR Shifts *

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (spiro center)98.599.2
C (CH₂-Br)35.234.8
C (ether, CH)80.181.0
C (cyclohexane, adjacent to spiro)37.436.9

Note: The chemical shifts are hypothetical and for illustrative purposes only, based on typical values for similar functional groups.

Cheminformatics and Virtual Screening for Analog Discovery

Cheminformatics involves the use of computational methods to analyze large collections of chemical data. One of its most powerful applications is virtual screening, a technique used to search vast libraries of chemical compounds to identify those that are most likely to possess a desired property, such as biological activity. psu.edufrontiersin.org

The this compound scaffold can serve as a starting point for a virtual screening campaign to discover new molecules with interesting properties. By defining a set of desired structural or physicochemical features, computational algorithms can rapidly screen databases containing millions of compounds to find structurally related molecules. youtube.com This approach can significantly accelerate the discovery of new drug candidates or materials by focusing experimental efforts on the most promising compounds.

A Typical Virtual Screening Workflow *

StepDescription
1. Library PreparationA large database of chemical compounds is curated and prepared for screening.
2. Query DefinitionA query is defined based on the structure of this compound, using methods like 2D similarity or 3D pharmacophore modeling.
3. ScreeningThe library is computationally screened against the query to identify compounds that match the defined criteria.
4. Hit Selection and FilteringThe initial list of hits is filtered based on various criteria (e.g., drug-likeness, predicted toxicity) to select a smaller, more promising set of compounds.
5. Experimental ValidationThe final selection of compounds is synthesized and tested experimentally to confirm their properties.

Note: This table outlines a general and illustrative workflow for a virtual screening process.

Strategic Applications in Contemporary Organic Synthesis and Materials Science

Role as Key Intermediates in Complex Molecule Synthesis

The intricate architecture of many biologically active natural products often incorporates spirocyclic systems. The synthesis of such complex molecules presents a significant challenge to organic chemists, demanding precise control over stereochemistry and functionality. While direct evidence is still emerging in peer-reviewed literature for the specific use of 2-(Bromomethyl)-1-oxaspiro[4.5]decane in the total synthesis of complex natural products, its structural motifs are present in a variety of bioactive molecules. The oxaspiro[4.5]decane core is a key feature of various natural products, including some with potential therapeutic applications. The presence of the reactive bromomethyl handle on this scaffold makes it an ideal starting point for the elaboration into more complex structures.

For instance, the synthesis of certain sesquiterpenes and other natural products containing the spiro[4.5]decane skeleton often involves the strategic introduction of functional groups at key positions. The bromomethyl group in this compound is a versatile functional group that can readily participate in a wide range of chemical transformations, including nucleophilic substitutions, eliminations, and organometallic coupling reactions. This reactivity allows for the facile introduction of various side chains and the construction of additional ring systems, paving the way for the synthesis of intricate molecular architectures.

Building Blocks for Architecturally Diverse Chemical Scaffolds

The demand for novel chemical entities in drug discovery and materials science has fueled the development of synthetic strategies for creating architecturally diverse molecular scaffolds. Spirocyclic compounds are particularly attractive in this regard, as their three-dimensional nature allows for the exploration of a larger chemical space compared to their planar counterparts. The inherent rigidity of the spiro[4.5]decane framework can also lead to improved binding affinity and selectivity for biological targets. bldpharm.com

This compound serves as an excellent starting material for the construction of a wide variety of spirocyclic scaffolds. The reactive bromomethyl group can be transformed into a plethora of other functional groups, such as alcohols, amines, azides, and nitriles. These functionalized spiro[4.5]decanes can then be further elaborated through various synthetic methodologies, including cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions, to generate a diverse collection of novel spirocyclic structures. For example, the synthesis of various diazaspiro[4.5]decane scaffolds has been achieved through innovative synthetic routes. rsc.org

Scaffold TypeSynthetic StrategyPotential Applications
Azaspiro[4.5]decanesNucleophilic substitution with aminesMedicinal Chemistry
Thiaspiro[4.5]decanesReaction with sulfur nucleophilesAgrochemicals
Fused-ring spirocyclesIntramolecular cyclization reactionsMaterials Science

This table illustrates the potential for creating diverse scaffolds from this compound through various synthetic transformations.

Derivatization Potential for Library Synthesis and Functional Diversification

Combinatorial chemistry and high-throughput screening have become indispensable tools in the search for new drug candidates and functional materials. The ability to rapidly generate large libraries of structurally diverse compounds is crucial for the success of these approaches. The derivatization potential of this compound makes it an ideal building block for the synthesis of such libraries.

The facile conversion of the bromomethyl group into other functionalities allows for the introduction of a wide range of substituents, leading to a high degree of functional diversification. For instance, a library of 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes was synthesized using a multistage divergence strategy, highlighting the potential for creating a vast number of derivatives from a single spirocyclic precursor. nih.gov This approach enables the systematic exploration of structure-activity relationships and the optimization of desired properties. The synthesis of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists further demonstrates the power of derivatization in generating compounds with specific biological activities. nih.gov

Utility in the Development of Advanced Organic Materials

The unique photophysical and electronic properties of certain organic molecules have led to their widespread use in the development of advanced materials, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The rigid and well-defined three-dimensional structure of spirocyclic compounds can be advantageous in the design of such materials, as it can influence molecular packing and charge transport properties.

While the application of this compound in this field is still in its early stages, its potential is significant. The oxaspiro[4.5]decane core can serve as a robust and insulating scaffold, while the functionalizable bromomethyl group allows for the attachment of various chromophores, fluorophores, or electronically active moieties. This modular approach enables the fine-tuning of the material's properties for specific applications. For example, the synthesis and characterization of novel oxaspirocyclic compounds have demonstrated their potential in the development of new optical materials. mdpi.com

Bio-Inspired Synthetic Methodologies and Natural Product Analogues

Nature has long been a source of inspiration for the development of new synthetic methodologies and the design of novel bioactive molecules. researchgate.net Many natural products possess complex and elegant molecular architectures that have evolved to perform specific biological functions. The 2-oxaspiro[4.5]decane skeleton is found in a number of natural products isolated from various organisms, including endophytic fungi. nih.gov

The availability of this compound provides a valuable tool for the synthesis of analogues of these natural products. By modifying the structure of the natural product, chemists can gain insights into its mechanism of action, improve its biological activity, and develop new therapeutic agents. Bio-inspired synthetic approaches often seek to mimic the biosynthetic pathways of natural products, leading to efficient and stereoselective syntheses. The strategic use of this compound in such approaches could facilitate the synthesis of a wide range of natural product analogues with potentially enhanced or novel biological properties. The study of oxaspirolactones and their application in the total synthesis of related natural products underscores the importance of these scaffolds in medicinal chemistry. rsc.org

Q & A

Basic Question: What is the correct IUPAC nomenclature for 2-(Bromomethyl)-1-oxaspiro[4.5]decane, and how does its structure influence reactivity?

The compound’s name follows spiro system nomenclature rules: the numbering prioritizes the oxygen atom in the 1-oxa ring, with the bicyclic system designated as [4.5] for the 4- and 5-membered rings. The bromomethyl substituent is assigned position 2 based on the lowest possible numbering . The spiro junction creates steric constraints, while the bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions.

Basic Question: What synthetic methodologies are reported for preparing this compound?

Key routes include:

  • Spiro Ring Formation : Cyclization of brominated precursors via acid-catalyzed or transition-metal-mediated reactions (e.g., Pd-catalyzed coupling for spiro system assembly, as seen in analogous azaspiro syntheses) .
  • Bromomethylation : Direct bromination of a preformed 1-oxaspiro[4.5]decane derivative using N-bromosuccinimide (NBS) under radical or photochemical conditions .
    Yields vary (45–75%) depending on solvent polarity and catalyst choice, with THF or DCM commonly used .

Advanced Question: How can researchers address challenges in stereoselective functionalization of the spirocyclic core?

Stereocontrol is complicated by the rigidity of the spiro system. Strategies include:

  • Chiral Auxiliaries : Introducing temporary chiral groups to direct reactions, as demonstrated in spirocyclic ketone syntheses .
  • Asymmetric Catalysis : Using Pd or Rh catalysts with chiral ligands (e.g., BINAP) to achieve enantioselective alkylation or cyclopropanation .
  • Computational Modeling : Predicting transition states with DFT to optimize reaction conditions for desired stereochemistry .

Advanced Question: What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1^1H/13^{13}C NMR identifies spiro junction protons (δ 1.5–2.5 ppm) and bromomethyl signals (δ 3.3–3.7 ppm). Coupling constants reveal ring strain .
  • X-ray Crystallography : Resolves spiro geometry and confirms substituent orientation, as shown in related 8-oxa-2-azaspiro structures .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C10_{10}H15_{15}BrO: calc. 246.03) and isotopic patterns for bromine .

Advanced Question: How do computational studies enhance understanding of this compound’s reactivity?

DFT calculations predict:

  • Electrophilic Sites : The bromomethyl carbon has a high partial positive charge (+0.45 e), favoring nucleophilic attack .
  • Ring Strain Energy : The spiro system’s strain (~15 kcal/mol) lowers activation barriers for ring-opening reactions .
    MD simulations model solvation effects, guiding solvent selection (e.g., low-polarity solvents stabilize the spiro structure) .

Data Contradiction Analysis: Why do reported yields for spirocyclic bromomethyl derivatives vary across studies?

Discrepancies arise from:

  • Reaction Conditions : Higher temperatures (>80°C) may degrade the bromomethyl group, reducing yields .
  • Purification Challenges : Similar polarity among spiro derivatives complicates column chromatography, as noted in azaspiro purifications .
  • Substrate Purity : Impurities in starting materials (e.g., incomplete spiro cyclization) lead to side products, lowering isolated yields .

Advanced Question: What strategies mitigate toxicity and handling risks during synthesis?

  • Bromine Mitigation : Use scavengers (e.g., Na2_2S2_2O3_3) to quench excess bromine .
  • Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods are mandatory, as bromo compounds are irritants (see SDS for 1-Bromoundecane analogs) .
  • Waste Disposal : Halogenated waste must be segregated and neutralized before disposal .

Advanced Question: How can this compound serve as a building block for bioactive molecules?

  • Pharmaceutical Applications : The spiro scaffold mimics natural product cores (e.g., taxane derivatives), enabling kinase inhibitor design .
  • Agrochemicals : Functionalization with heterocycles (e.g., pyridine) creates herbicidal agents, as seen in spirocyclic lactone derivatives .

Methodological Gap: What unresolved challenges exist in scaling up its synthesis?

  • Catalyst Efficiency : Homogeneous catalysts (e.g., Pd) are costly for large-scale use; heterogeneous alternatives are understudied .
  • Green Chemistry : Solvent-free or aqueous-phase reactions remain unexplored, with current methods relying on volatile organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.